molecular formula C20H18N2O2 B11101779 2-hydroxy-N',N',2-triphenylacetohydrazide

2-hydroxy-N',N',2-triphenylacetohydrazide

Cat. No.: B11101779
M. Wt: 318.4 g/mol
InChI Key: AZVMULWBHIGBEF-UHFFFAOYSA-N
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Description

2-hydroxy-N’,N’,2-triphenylacetohydrazide is an organic compound with the molecular formula C20H18N2O2 It is known for its unique structure, which includes a hydrazide group attached to a triphenylacetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’,N’,2-triphenylacetohydrazide typically involves the reaction of 2-hydroxyacetophenone with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to yield the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for 2-hydroxy-N’,N’,2-triphenylacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’,N’,2-triphenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-hydroxy-N’,N’,2-triphenylacetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’,N’,2-triphenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-diphenylacetohydrazide
  • 2-hydroxy-N-(4-morpholinyl)-2,2-diphenylacetamide
  • N-(2-hydroxy-1-phenylethyl)-2,2-dimethylpropanamide

Uniqueness

2-hydroxy-N’,N’,2-triphenylacetohydrazide is unique due to its combination of a hydrazide group with a triphenylacetohydrazide backbone This structure imparts distinct reactivity and interaction profiles compared to other similar compounds

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-hydroxy-N',N',2-triphenylacetohydrazide

InChI

InChI=1S/C20H18N2O2/c23-19(16-10-4-1-5-11-16)20(24)21-22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,23H,(H,21,24)

InChI Key

AZVMULWBHIGBEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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